- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde DeuterationACS Catalysis, 2021, 11(23), 14561-14569,
Cas no 830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium)
![2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium structure](https://pt.kuujia.com/scimg/cas/830317-15-2x500.png)
830317-15-2 structure
Nome do Produto:2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
N.o CAS:830317-15-2
MF:C11H12N3
MW:186.233081817627
CID:5735481
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
-
- Inchi: 1S/C11H12N3/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14/h1-3,5-6,9H,4,7-8H2/q+1
- Chave InChI: IMYJHZSCOLZFAN-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C=[N+]2CCCC2=N1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referência
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl CarbonatesJournal of Organic Chemistry, 2008, 73(7), 2784-2791,
Synthetic Routes 3
Condições de reacção
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
Referência
- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT InsightsJournal of Organic Chemistry, 2022, 87(6), 4241-4253,
Synthetic Routes 4
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
Referência
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade CatalysisChemSusChem, 2014, 7(9), 2742-2747,
Synthetic Routes 5
Condições de reacção
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
Referência
- A model β-sheet interaction and thermodynamic analysis of β-strand mimeticsOrganic & Biomolecular Chemistry, 2015, 13(27), 7402-7407,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referência
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with YnalsOrganic Letters, 2012, 14(18), 4906-4909,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referência
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene CatalysisOrganic Letters, 2021, 23(11), 4197-4202,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
Referência
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow IntermediatesAngewandte Chemie, 2022, 61(15),,
Synthetic Routes 9
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
Referência
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-MillingChemSusChem, 2020, 13(1), 131-135,
Synthetic Routes 10
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
Referência
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl TransferOrganic Letters, 2006, 8(17), 3785-3788,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referência
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxideOrganic & Biomolecular Chemistry, 2020, 18(1), 66-75,
Synthetic Routes 12
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
Referência
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto estersBeilstein Journal of Organic Chemistry, 2012, 8, 1499-1504,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referência
- Rerouting an organocatalytic reaction by intercepting its reactive intermediatesChemRxiv, 2020, 1, 1-9,
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Raw materials
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Preparation Products
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Literatura Relacionada
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium) Produtos relacionados
- 135-72-8(Ethanol,2-[ethyl(4-nitrosophenyl)amino]-)
- 2228449-50-9(4-(2-methyl-1-phenylpropoxy)piperidine)
- 1057279-00-1(2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline)
- 1806973-40-9(4-(Difluoromethyl)-2-fluoro-6-methoxypyridine-3-acetic acid)
- 185414-25-9(corchoionoside C)
- 941928-59-2(N-2-chloro-5-(trifluoromethyl)phenyl-5-methylfuro3,2-bpyridine-2-carboxamide)
- 1707568-57-7(2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol)
- 2059915-55-6((2R,4R)-4-3-(trifluoromethyl)phenyloxolan-2-ylmethanamine)
- 2098128-26-6(methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbimidate)
- 1805663-20-0(Methyl 6-cyano-3-difluoromethoxy-2-ethylphenylacetate)
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
